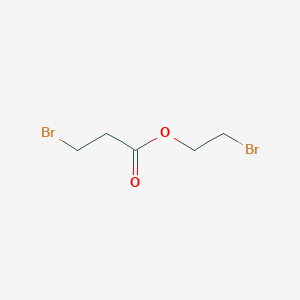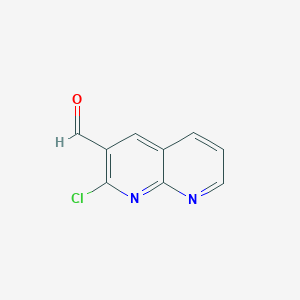![molecular formula C11H10BrFO B14014566 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)
2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one is a synthetic organic compound that belongs to the class of benzoannulenes. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoannulene core, which is a bicyclic structure consisting of fused benzene and cycloheptene rings. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a suitable benzoannulene derivative. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively, in the presence of a suitable solvent like dichloromethane. The reactions are usually carried out under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The benzoannulene core can undergo cyclization or ring-opening reactions, leading to the formation of new cyclic or acyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in non-polar solvents (e.g., benzene) are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzoannulenes, while oxidation and reduction can lead to the formation of ketones, alcohols, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol
Uniqueness
2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo7annulen-7-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H10BrFO |
|---|---|
Molekulargewicht |
257.10 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one |
InChI |
InChI=1S/C11H10BrFO/c12-10-5-7-1-3-9(14)4-2-8(7)6-11(10)13/h5-6H,1-4H2 |
InChI-Schlüssel |
GVPXZHSLEHKKAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2CCC1=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



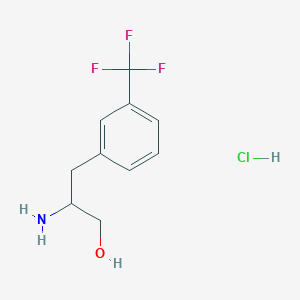

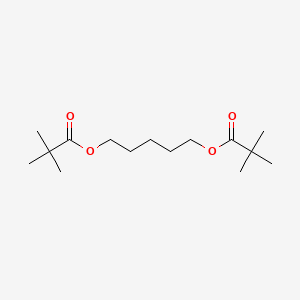
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
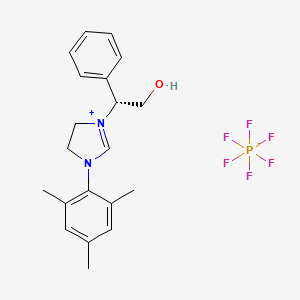
![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
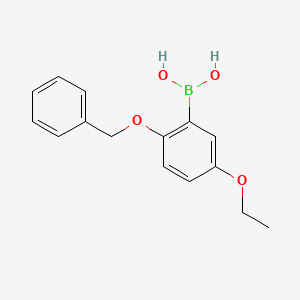
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)
![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
